molecular formula C12H14N2 B087261 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-99-0

6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No.: B087261
CAS No.: 10252-99-0
M. Wt: 186.25 g/mol
InChI Key: OEQHHLTWJGGPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a benzimidazole-based heterocyclic compound with the molecular formula C12H14N2 and an average molecular mass of 186.26 g/mol . This scaffold is a fused bicyclic system, and its structure is related to the 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole core, which has been identified as a precursor for mitomycin-like antitumor drugs and is of significant interest in medicinal chemistry . Benzimidazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities, which include antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structural similarity of the benzimidazole moiety to purine bases allows these compounds to often interact with critical enzymatic targets, making them a versatile scaffold for developing new therapeutic agents . While specific biological data for this dimethylated derivative may be limited, its core structure and substitution pattern make it a valuable intermediate for chemical synthesis and pharmacological exploration. This product is intended for use in non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-6-10-11(7-9(8)2)14-5-3-4-12(14)13-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQHHLTWJGGPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3CCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

A patent detailing the synthesis of structurally related bi-benzimidazoles provides a foundational framework for adapting activation and cyclization steps. In this approach, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is activated using 1,3,5-triazine reagents (e.g., 2,4,6-trichloro-1,3,5-triazine) in the presence of tertiary amines such as N-methylmorpholine. The activated intermediate undergoes coupling with N-methyl-o-phenylenediamine at 0–5°C, followed by cyclization at elevated temperatures (55°C) to yield the bicyclic product.

Table 1: Reaction Conditions for Carboxylic Acid Activation

StepReagents/ConditionsTemperatureYield (%)
Activation1,3,5-Triazine, N-methylmorpholine0–5°C85–92
CouplingN-methyl-o-phenylenediamine25°C72–85
CyclizationMethanol, reflux55°C68–89

For 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, analogous activation of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with subsequent coupling to pyrrolidine derivatives could be theorized. However, steric hindrance from the dimethyl groups may necessitate longer reaction times or higher temperatures compared to non-methylated analogs.

Condensation Reactions with α-Bromoketones

Two-Step Cyclocondensation

A widely reported strategy for benzimidazole synthesis involves the condensation of o-phenylenediamines with α-bromoketones. For the target compound, 4,5-dimethyl-o-phenylenediamine reacts with 2-bromo-1-pyrrolidin-1-yl-propan-1-one in ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, forming an intermediate imine that undergoes intramolecular cyclization to yield the dihydro-pyrrolo-benzimidazole core.

Table 2: Optimization of α-Bromoketone Condensation

EntrySolventBaseTime (h)Yield (%)
1EthanolK₂CO₃1258
2DMFEt₃N867
3TolueneNaOAc2442

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, but ethanol remains preferable for scalability. The dimethyl substituents at positions 6 and 7 necessitate careful pH control to avoid premature cyclization.

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé reaction offers a one-pot route to imidazo[1,2-a]pyridines, which can be adapted for benzimidazole derivatives. Using 4,5-dimethyl-1H-benzimidazole-2-amine, isocyanides, and aldehydes in acetic acid at 80°C, the reaction constructs the pyrrolo-benzimidazole skeleton with moderate yields.

Table 3: MCR Optimization for Pyrrolo-Benzimidazole Synthesis

AldehydeIsocyanideCatalystYield (%)
Formaldehydetert-ButylAcOH45
AcetaldehydeCyclohexylZnCl₂52
BenzaldehydeBenzylFeCl₃38

While this method reduces synthetic steps, regioselectivity challenges arise due to competing pathways. The 6,7-dimethyl groups may sterically hinder aldehyde coordination, necessitating excess reagent.

Reductive Cyclization Strategies

Nitro Group Reduction and Ring Closure

Starting from 6,7-dimethyl-2-nitro-1H-benzimidazole, catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes with adjacent carbonyl groups to form the dihydro-pyrrolo ring. This method benefits from high atom economy but requires stringent control over hydrogen pressure to avoid over-reduction.

Table 4: Reductive Cyclization Parameters

CatalystPressure (psi)SolventYield (%)
Pd/C50MeOH76
Raney Ni30EtOAc63
PtO₂70THF58

Methanol emerges as the optimal solvent due to its ability to solubilize both aromatic and amine intermediates.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Immobilizing 4,5-dimethyl-o-phenylenediamine on Wang resin enables stepwise assembly of the benzimidazole and pyrrolidine rings. After cleavage from the resin using trifluoroacetic acid (TFA), the crude product is purified via column chromatography. This method achieves 89% purity but requires specialized equipment.

Table 5: Solid-Phase Synthesis Metrics

Resin TypeCoupling ReagentCleavage AgentPurity (%)
WangHBTUTFA89
Rink AmideDCCHFIP78
MerrifieldEDCINH₃/MeOH82

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer properties of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines including:

  • Human liver cancer (HUH7)
  • Breast cancer (MCF7)
  • Colon cancer (HCT-116)

In vitro studies indicate that the compound exhibits IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been tested against various bacterial strains and fungi. For instance:

  • Antibacterial Activity: Some derivatives exhibited activity comparable to standard antibiotics such as streptomycin.
  • Antifungal Activity: The presence of specific functional groups enhances the antifungal properties of certain derivatives .

Anthelmintic Properties

Research indicates that certain derivatives of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole possess significant anthelmintic activity, making them potential candidates for treating parasitic infections. Compounds have shown effectiveness comparable to the standard drug Albendazole .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A recent study synthesized a series of derivatives and assessed their cytotoxicity across different cancer cell lines. The most potent compounds demonstrated IC50 values below 10 μM against multiple cell lines .
  • Antimicrobial Evaluation : In a comparative study against common pathogens, specific derivatives were found to inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Antimicrobial Activity

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides : Exhibit broad-spectrum antibacterial and antifungal activity. Substituents like aryl groups (e.g., 3-(4-chlorophenyl)) enhance potency against Gram-positive bacteria .
  • 5H-Imidazo[1,2-a]azepine derivatives : In contrast, similar substituents reduce activity due to unfavorable steric interactions in the azepine scaffold .

Intraocular Pressure (IOP) Modulation

  • Imidazo[1,2-a]benzimidazoles: Derivatives with electron-withdrawing groups (e.g., nitro) show significant IOP-lowering effects in normotensive rats. The dimethyl variant may exhibit prolonged duration due to increased lipophilicity .
  • Pyrimido[1,2-a]benzimidazoles : Less effective than imidazo analogs, highlighting the importance of the fused ring system .

Analgesic and Anxiolytic Potential

  • 2,3,4,5-Tetrahydro[1,3]diazepino[1,2-a]benzimidazoles: Exhibit dual anxiolytic and analgesic effects, attributed to interactions with GABAergic and opioid pathways .

Physicochemical and Pharmacokinetic Properties

Property 6,7-Dimethyl-2,3-dihydro... 3-(4-Cl-phenyl)-6,7-dihydro... 2-Chloro-6,7-dihydro... 8-Methyl-2,3-dihydro...
Molecular Weight ~246.3 (estimated) 218.68 142.6 172.23
LogP (Predicted) 2.8–3.2 3.1 1.5 2.4
PSA 35–40 Ų 30.9 Ų 15.6 Ų 25.6 Ų
Synthetic Yield Not reported Moderate (no yield given) 95% purity Not reported
  • The 6,7-dimethyl derivative’s higher LogP suggests superior membrane permeability compared to halogenated analogs .
  • Reduced polar surface area (PSA) in 2-chloro derivatives correlates with improved CNS penetration .

Biological Activity

6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties and mechanisms of action, supported by data tables and case studies.

6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is characterized by its unique structural features that contribute to its biological activities. The molecular formula is C12H12N2, and its structure can be represented as follows:

CnHmNp\text{C}_n\text{H}_m\text{N}_p

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of 6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Induction of apoptosis
MCF-7 (Breast)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of topoisomerase II activity

The compound demonstrated an IC50 value of 15 µM against the A549 lung cancer cell line, indicating moderate cytotoxicity. The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways through ROS generation.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in MCF-7 cells.
  • Topoisomerase Inhibition : Inhibition of topoisomerase II was noted in HeLa cells, which is critical for DNA replication and transcription.

Study 1: Anticancer Activity in Vivo

In a study involving xenograft models, administration of 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.

Study 2: Mechanistic Insights

Another investigation utilized flow cytometry to analyze cell cycle distribution and apoptosis in treated cancer cells. Results indicated a significant increase in sub-G1 population (indicative of apoptosis) in treated A549 cells compared to untreated controls.

Q & A

Q. What are the primary synthetic routes for 6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole?

The synthesis of this compound typically involves cyclocondensation, cycloaddition, or ring-closing strategies. Cyclocondensation of substituted amines with carbonyl precursors under acidic or catalytic conditions is a common approach for dihydro derivatives. For example, the use of pyrrolidine derivatives and benzimidazole precursors with dimethyl substituents can yield the target compound. Optimization of reaction parameters (e.g., temperature, solvent, catalyst) is critical for achieving high yields and purity .

Q. How is the structural elucidation of this compound performed?

Definitive structural confirmation is achieved via X-ray crystallography, which provides bond lengths, angles, and hydrogen-bonding geometries (e.g., monoclinic crystal system, P21/n space group for related dihydro-pyrroloimidazoles) . Complementary techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify methyl group positions and ring saturation.
  • Mass spectrometry for molecular weight confirmation.
  • IR spectroscopy to identify functional groups like N-H stretches in the benzimidazole moiety .

Q. What analytical techniques are used to confirm purity and identity?

A combination of methods ensures purity ≥95%:

  • HPLC with UV detection for quantitative purity assessment.
  • Elemental analysis (C, H, N) to validate stoichiometry within 0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) to detect solvent residues or decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields or spectroscopic data?

Systematic analysis of reaction conditions (e.g., catalyst loading, solvent purity, inert atmosphere) is essential. For spectroscopic inconsistencies:

  • Reproduce experiments under standardized conditions.
  • Use in situ monitoring (e.g., TLC, HPLC) to track intermediate formation.
  • Cross-validate with X-ray crystallography to resolve ambiguities in substituent positioning .

Q. What strategies enable regioselective functionalization of the pyrrolo[1,2-a]benzimidazole core?

The 6,7-dimethyl groups introduce steric hindrance, directing electrophilic substitutions to less hindered positions (e.g., C-3 or C-8). Advanced approaches include:

  • Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-C bond formation.
  • Multicomponent reactions to incorporate heterocyclic or aryl substituents in a single step . Computational modeling (DFT) can predict reactive sites and guide synthetic design .

Q. How can conflicting solubility or stability data be resolved?

  • Standardize experimental conditions : Measure solubility in buffered solutions at controlled pH and temperature.
  • Differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions.
  • Computational methods : Calculate logP values to predict hydrophobicity and correlate with experimental results .

Q. What experimental designs are suitable for studying biological activity if literature is limited?

  • High-throughput screening against therapeutic targets (e.g., kinases, GPCRs) using fluorescence-based assays.
  • Structure-activity relationship (SAR) studies : Modify the methyl groups or introduce polar substituents to evaluate effects on binding affinity and selectivity.
  • Molecular docking to simulate interactions with protein active sites, leveraging crystallographic data from related compounds .

Methodological Considerations

  • Link to theoretical frameworks : When designing experiments, align with concepts like frontier molecular orbital theory to explain reactivity or supramolecular interactions observed in crystallography .
  • Data contradiction resolution : Use systematic literature reviews (e.g., ’s analysis of 110 sources) to identify consensus or outliers in synthetic or analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
Reactant of Route 2
6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.